![molecular formula C19H14ClN3O B2658576 4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide CAS No. 339010-22-9](/img/structure/B2658576.png)
4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide, also known as 4-Chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the quinazoline family and is a potent inhibitor of several enzymes, including the cytochrome P450 enzyme family. 4-Chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide has been studied for its potential to be used as a drug candidate or for its ability to act as an anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Quinazoline derivatives have gained attention as potential therapeutic agents in cancer treatment. Specifically, compounds like erlotinib , gefitinib , afatinib , lapatinib , and vandetanib —all based on quinazoline scaffolds—have been approved for clinical use against various cancers, including bladder cancer . These derivatives target specific molecular pathways, making them promising candidates for bladder cancer therapy.
Urinary Bladder Cancer Therapy
Bladder cancer remains a significant health challenge worldwide. Targeted therapies that focus on specific molecular pathways offer hope for improved outcomes. Quinazoline-based compounds, including our subject compound, are being designed and synthesized as potential drugs with anticancer potency against bladder cancers .
Immunotherapy Enhancement
In non-muscle-invasive bladder cancer (NMIBC), immunotherapy plays a crucial role. Quinazoline derivatives can enhance the immune response in patients with NMIBC, contributing to better treatment outcomes .
Antimalarial Properties
Quinazoline derivatives, including 4(3H)-quinazolinone, exhibit antimalarial activity. Their unique chemical structure allows them to interfere with the malaria parasite’s life cycle, making them potential candidates for antimalarial drug development .
Anticonvulsant Effects
The 4(3H)-quinazolinone heterocycle has demonstrated anticonvulsant properties. Researchers have explored its potential in managing epilepsy and related disorders .
Fungicidal and Antimicrobial Applications
Quinazoline derivatives have broad-spectrum antimicrobial activity. They show promise as antifungal agents and could contribute to combating fungal infections .
Eigenschaften
IUPAC Name |
4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-15-9-7-13(8-10-15)18(24)23-19-21-11-14-6-5-12-3-1-2-4-16(12)17(14)22-19/h1-4,7-11H,5-6H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUOMFWYFCWNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.